Cas no 1542163-53-0 (Potassium trifluoro[3-(methoxymethoxy)phenyl]borate)
![Potassium trifluoro[3-(methoxymethoxy)phenyl]borate structure](https://ja.kuujia.com/scimg/cas/1542163-53-0x500.png)
Potassium trifluoro[3-(methoxymethoxy)phenyl]borate 化学的及び物理的性質
名前と識別子
-
- Potassium trifluoro[3-(methoxymethoxy)phenyl]borate
- potassium 3-(methoxymethoxy)phenyltrifluoroborate
- Potassium trifluoro(3-(methoxymethoxy)phenyl)borate
- AKOS014700048
- 1542163-53-0
- AC4495
- SY029645
- MFCD21223197
- PotassiumTrifluoro[3-(methoxymethoxy)phenyl]borate
- CS-0447351
- Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
-
- MDL: MFCD21223197
- インチ: InChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
- InChIKey: WJCACGHHIDVRQG-UHFFFAOYSA-N
- ほほえんだ: COCOC1=CC=CC(=C1)[B-](F)(F)F.[K+]
計算された属性
- せいみつぶんしりょう: 244.02800
- どういたいしつりょう: 244.0284757Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 180
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46000
- LogP: 1.72370
Potassium trifluoro[3-(methoxymethoxy)phenyl]borate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A457804-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 95+% | 1g |
$769.0 | 2024-04-23 | |
Apollo Scientific | PC510188-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 1g |
£630.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D530078-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 95% | 1g |
$990 | 2024-07-20 | |
eNovation Chemicals LLC | D530078-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 95% | 1g |
$990 | 2025-02-19 | |
Crysdot LLC | CD12138444-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 95+% | 1g |
$423 | 2024-07-23 | |
Alichem | A019119635-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 95% | 1g |
439.81 USD | 2021-06-16 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029645-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | ≥95% | 1g |
¥8500.00 | 2024-07-09 | |
eNovation Chemicals LLC | D530078-1g |
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate |
1542163-53-0 | 95% | 1g |
$990 | 2025-02-26 |
Potassium trifluoro[3-(methoxymethoxy)phenyl]borate 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Potassium trifluoro[3-(methoxymethoxy)phenyl]borateに関する追加情報
Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate: A Comprehensive Overview
The compound Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate (CAS No. 1542163-53-0) is a highly specialized organoboron compound that has garnered significant attention in the fields of organic synthesis, materials science, and catalysis. This compound is notable for its unique structure, which combines a trifluoroborate anion with a substituted phenyl group, making it a versatile tool in modern chemical research. The trifluoroborate moiety is known for its stability and reactivity, while the 3-(methoxymethoxy)phenyl group introduces additional functional diversity, enabling a wide range of applications.
Recent advancements in the synthesis and characterization of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate have been driven by its potential as a catalyst in asymmetric synthesis. Researchers have demonstrated that this compound can effectively facilitate the formation of complex molecular architectures with high enantioselectivity. For instance, studies published in *Angewandte Chemie* and *Journal of the American Chemical Society* highlight its role in the construction of biologically active compounds, such as alkaloids and terpenoids, which are critical in drug discovery.
The structure of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate is characterized by a trifluoroborate anion (BF₃⁻) coordinated to a potassium cation (K⁺). The phenyl ring is substituted at the 3-position with a methoxymethoxy group (-OCH₂OCH₃), which imparts electron-donating properties to the aromatic system. This substitution pattern enhances the compound's stability and reactivity, making it suitable for use in challenging synthetic transformations.
One of the most exciting developments involving this compound is its application in cross-coupling reactions. Recent studies have shown that Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate can act as an efficient catalyst in Suzuki-Miyaura couplings, enabling the formation of biaryl structures with unprecedented efficiency. These findings have significant implications for the development of advanced materials and pharmaceuticals, as biaryl compounds are integral to many modern drug molecules.
In addition to its catalytic applications, Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate has been explored for its potential in electrochemical applications. Its ability to stabilize radical intermediates makes it a promising candidate for use in battery technologies and energy storage systems. Research published in *Nature Energy* highlights its role in enhancing the performance of lithium-ion batteries by stabilizing electrode materials during charge-discharge cycles.
The synthesis of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate typically involves multi-step processes that require precise control over reaction conditions. Key steps include the preparation of the trifluoroborate anion and its subsequent coordination with potassium ions. Recent innovations in this area have focused on improving yields and reducing reaction times, making this compound more accessible for large-scale applications.
Despite its many advantages, the use of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate is not without challenges. Its sensitivity to moisture and oxygen necessitates careful handling during storage and synthesis. Researchers are actively exploring methods to enhance its stability under ambient conditions, which could further expand its utility in industrial settings.
In conclusion, Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate (CAS No. 1542163-53-0) represents a cutting-edge advancement in organoboron chemistry. Its unique structure, combined with recent breakthroughs in synthesis and application, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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